Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
CAS No.: 56952-04-6
Cat. No.: VC8125223
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56952-04-6 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- |
| Standard InChI Key | FVLTUIYGIXNEOM-LUAWRHEFSA-N |
| Isomeric SMILES | CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 |
| SMILES | CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Configuration
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate adopts a -configuration about the double bond, as confirmed by X-ray diffraction studies . The IUPAC name, methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate, reflects its esterified acrylate core, benzamide moiety, and dimethylamino side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Numbers | 125008-68-6, 56952-04-6 | |
| Molecular Formula | ||
| SMILES | CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 | |
| InChIKey | FVLTUIYGIXNEOM-LUAWRHEFSA-N |
Crystallographic Analysis
Single-crystal X-ray studies reveal a monoclinic crystal system with space group and unit cell parameters . The -configuration is stabilized by intramolecular hydrogen bonding between the NH group and the ester carbonyl oxygen .
Synthesis and Reaction Pathways
Mercury(II)-Mediated Ring Opening
A notable synthetic route involves the reaction of -2-arylidene-4-phenyl-5(4-oxazolones with mercury(II) acetate in methanol at 70°C . This method proceeds via oxazolone ring cleavage, yielding the acrylate derivative with retention of stereochemistry. For example, treatment of -2-(2-bromobenzylidene)-4-phenyl-5(4-oxazolone with Hg(OAc) produces methyl -benzoylamino-3-(2-bromophenyl)acrylate in 85% yield .
Alternative Methodologies
While detailed protocols are scarce, VulcanChem reports optimized procedures using tailored reagents to achieve high purity (>95%). These methods emphasize controlled reaction conditions to prevent isomerization or decomposition.
Physicochemical Properties
Spectral Characteristics
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